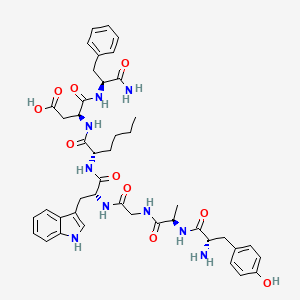

Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2

Description

Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2 is a synthetic opioid peptide featuring a sequence with multiple structural modifications, including D-amino acids (D-Ala² and D-Trp⁴) and norleucine (Nle⁵). These modifications enhance metabolic stability and influence receptor selectivity. The compound exhibits moderate affinity for the mu-opioid receptor (IC₅₀ = 2300 nM) but lacks significant classification as a highly selective agonist or antagonist . Its design draws inspiration from natural opioid peptides like dermorphin and enkephalins, incorporating non-canonical residues to optimize pharmacokinetic properties.

Properties

Molecular Formula |

C44H55N9O10 |

|---|---|

Molecular Weight |

870.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H55N9O10/c1-3-4-13-33(42(61)53-36(22-38(56)57)44(63)52-34(39(46)58)20-26-10-6-5-7-11-26)51-43(62)35(21-28-23-47-32-14-9-8-12-30(28)32)50-37(55)24-48-40(59)25(2)49-41(60)31(45)19-27-15-17-29(54)18-16-27/h5-12,14-18,23,25,31,33-36,47,54H,3-4,13,19-22,24,45H2,1-2H3,(H2,46,58)(H,48,59)(H,49,60)(H,50,55)(H,51,62)(H,52,63)(H,53,61)(H,56,57)/t25-,31+,33+,34+,35-,36+/m1/s1 |

InChI Key |

LTNSZIYAGMZDDY-GUNATADUSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Findings from Comparative Analysis

Receptor Selectivity and Affinity

- Mu vs. Delta Selectivity :

- The target compound’s moderate mu affinity contrasts with dermorphin (Ki = 1.5 nM, Mu-selective) and dermenkephalin (Ki = 3.2 nM, Delta-selective). The D-Trp⁴ in this compound may disrupt mu-receptor interactions seen in dermorphin’s D-Ala²-Phe³ motif .

- Compared to H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl (IC₅₀ = 9 nM), the target compound’s higher IC₅₀ suggests that Nle⁵ and Asp⁶ substitutions reduce mu-receptor binding efficiency .

Structural Modifications and Stability

- D-Amino Acids: D-Ala² (shared with dermorphin) and D-Trp⁴ confer resistance to enzymatic degradation, similar to dermenkephalin’s D-Met² . In contrast, all-L-residue peptides like Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) exhibit rapid hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.